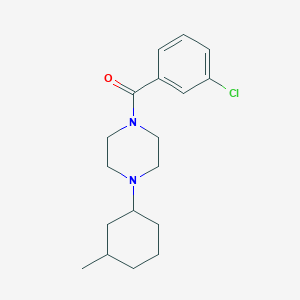
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide, commonly known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP is a member of the piperazine family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of BPP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BPP has been shown to bind to dopamine and serotonin receptors, which are known to be involved in the regulation of mood and behavior. Additionally, BPP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, BPP has been shown to have anti-inflammatory and antioxidant effects. BPP has also been shown to modulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of BPP is its relatively simple synthesis method, which makes it accessible to researchers in a variety of fields. Additionally, BPP has been shown to have a wide range of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to working with BPP. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on BPP. One area of interest is in the development of new cancer therapies based on BPP and related compounds. Additionally, further research is needed to fully understand the mechanism of action of BPP and its effects on neurotransmitter systems. Finally, there is potential for the development of new psychiatric medications based on BPP and related compounds.
Conclusion:
In conclusion, BPP is a chemical compound that has been studied for its potential therapeutic applications in a variety of diseases. BPP has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, as well as potential antipsychotic effects. While there are limitations to working with BPP, its potential therapeutic applications make it an attractive target for drug development. Future research on BPP and related compounds will be important for the development of new therapies for a variety of diseases.
合成法
The synthesis of BPP involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of BPP is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
BPP has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPP has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. BPP has been shown to have antipsychotic effects in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
特性
製品名 |
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide |
|---|---|
分子式 |
C15H22BrN3O |
分子量 |
340.26 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22BrN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
InChIキー |
MUDZTCQPYXLYNF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)